molecular formula C12H8ClIN2O B3032856 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide CAS No. 57841-58-4

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide

Cat. No.: B3032856
CAS No.: 57841-58-4
M. Wt: 358.56 g/mol
InChI Key: BMINNOTWFDOGHZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C12H8ClIN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide typically involves the condensation reaction between 2-chloronicotinoyl chloride and 4-iodoaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product, 2-chloro-N-(4-iodophenyl)pyridine-3-formamide, is then subjected to further reactions to obtain the final compound .

Industrial Production Methods

For large-scale industrial production, the Suzuki-Miyaura coupling reaction is often employed. This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds. The process is known for its mild reaction conditions and high yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a new aromatic compound with a carbon-carbon bond formed between the two reacting species .

Scientific Research Applications

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms in the compound allows it to participate in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN2O/c13-11-10(2-1-7-15-11)12(17)16-9-5-3-8(14)4-6-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMINNOTWFDOGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405344
Record name 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57841-58-4
Record name 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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